molecular formula C24H19ClN4O3S B2869172 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921492-01-5

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B2869172
CAS RN: 921492-01-5
M. Wt: 478.95
InChI Key: GKQIWHXMCATJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide, also known as CPY-137, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound is a member of the thiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives containing thiazol and urea moieties, similar to "2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide", have been synthesized and evaluated for their anticancer activity. For example, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their potential antitumor activity in vitro against various human tumor cell lines. This research highlighted two compounds showing considerable anticancer activity against some cancer cell lines, indicating the promising therapeutic potential of such molecules (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory and Analgesic Applications

Another study by Rani, Pal, Hegde, and Hashim (2014) focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. They utilized the Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models. Among the synthesized compounds, one exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting that derivatives of the researched compound could be potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Applications

Further, research on similar compounds has extended into antimicrobial applications. Badiger, Mulla, Khazi, and Khazi (2013) synthesized a series of thiazole-2-ylamines/acetamides derivatives and evaluated their antimicrobial activity against both gram-negative and gram-positive bacteria, including Escherichia coli and methicillin-resistant Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-16-7-6-8-17(13-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-11-4-5-12-21(20)32-19-9-2-1-3-10-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQIWHXMCATJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

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